molecular formula C20H16N2OS2 B2475360 5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 730976-55-3

5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2475360
CAS No.: 730976-55-3
M. Wt: 364.48
InChI Key: NMTKLFPPZHWUHK-UHFFFAOYSA-N
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Description

5-Phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 40739-73-9) is a thienopyrimidine derivative characterized by a sulfur-containing heterocyclic core. Its structure features:

  • Phenyl group at position 3.
  • 2-Phenylethyl substituent at position 2.
  • Sulfanyl (thiol) group at position 2.

This compound belongs to a broader class of thieno[2,3-d]pyrimidin-4-ones, which are pharmacologically significant due to their structural versatility and reported activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

5-phenyl-3-(2-phenylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS2/c23-19-17-16(15-9-5-2-6-10-15)13-25-18(17)21-20(24)22(19)12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTKLFPPZHWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine precursors with phenyl and phenylethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular weights of analogous compounds:

Compound Name (CAS/Ref.) R5 (Position 5) R3 (Position 3) R2 (Position 2) Molecular Weight Key Features
Target Compound (40739-73-9) Phenyl 2-Phenylethyl Sulfanyl 350.43* High lipophilicity
5-(4-Fluorophenyl)-3-(2-methoxyethyl) (743452-38-2) 4-Fluorophenyl 2-Methoxyethyl Sulfanyl 336.40 Enhanced metabolic stability
3-Allyl-2-(benzylsulfanyl) (727689-90-9) 4-Fluorophenyl Allyl Benzylsulfanyl 406.49† TRPA1 inhibition potential
5-(3,4-Dimethylphenyl)-3-methyl (786728-91-4) 3,4-Dimethylphenyl Methyl Sulfanyl 314.40‡ Compact substituents

*Calculated from C₁₉H₁₆N₂OS₂.
†Calculated from C₂₁H₁₶FN₃OS₂.
‡Calculated from C₁₅H₁₄N₂OS₂.

Key Observations :

  • Fluorine in analogues like 743452-38-2 may enhance binding affinity to target proteins through electronegative interactions .
  • Benzylsulfanyl in 727689-90-9 introduces a hydrophobic moiety, which could improve target engagement in TRPA1 inhibition .

Biological Activity

5-Phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound classified within the thieno[2,3-d]pyrimidine family. Its molecular formula is C25H25N3O2S2, with a molecular weight of approximately 463.6 g/mol. The structure features a fused bicyclic arrangement that includes both thieno and pyrimidine rings, along with a sulfur atom integrated into the thieno ring. This compound exhibits significant structural diversity due to the presence of phenyl and 2-phenylethyl substituents, which may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds in the thieno[2,3-d]pyrimidine class have shown potent antimicrobial properties against various bacterial strains. The presence of sulfur and nitrogen in the structure may contribute to its efficacy as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of specific signaling pathways.
  • Anti-inflammatory Effects : Research indicates that derivatives of thieno[2,3-d]pyrimidines can reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

A number of studies have explored the biological activity of this compound:

  • In vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of bacterial growth in cultures compared to control groups .
  • In vivo Studies : Animal models have been used to assess the anti-inflammatory and anticancer effects. For example, one study reported a reduction in tumor size in mice treated with this compound compared to untreated controls .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound led to increased rates of apoptosis and reduced cell viability .

Table 1: Biological Activities of this compound

Activity TypeModel UsedResultReference
AntimicrobialIn vitroMIC against S. aureus < 10 µg/mL
AnticancerHuman cell linesInduced apoptosis
Anti-inflammatoryAnimal modelReduced inflammation markers

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for preparing 5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Start with a thiophene-3-carbonitrile precursor (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) and reflux with formic acid for 16–18 hours under anhydrous conditions. Monitor reaction progress via TLC. Optimize yield (target >80%) by adjusting solvent polarity and temperature. Post-reaction, precipitate the product with cold water and wash with hexane to remove unreacted starting materials .
  • Key Data : Yield (85% in analogous synthesis), melting point (205–208°C for related compounds) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and thioether protons (δ 3.5–4.0 ppm).
  • IR : Confirm the presence of C=S (1050–1250 cm⁻¹) and carbonyl (C=O, 1650–1750 cm⁻¹) groups.
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₂₀H₁₆N₂OS₂, exact mass: 364.07 g/mol) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial separation. Recrystallize from ethanol/water (1:3 v/v) to enhance purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

  • Methodology : Test solubility in DMSO (preferred for stock solutions), ethanol, and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to assess aggregation in aqueous media. Reference solubility data for structurally similar thienopyrimidines (e.g., >10 mg/mL in DMSO) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 2-sulfanyl with methylthio) to isolate activity-contributing groups.
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate via SPR (surface plasmon resonance) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce LogP (target <3).
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) and identify metabolic soft spots via LC-MS/MS.
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

Q. What experimental designs are suitable for evaluating the compound’s environmental impact under the INCHEMBIOL framework?

  • Methodology :

  • Abiotic Degradation : Conduct hydrolysis/photolysis studies (OECD 111/316) at pH 5–9 and UV light exposure.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algal growth inhibition (OECD 201/202).
  • Bioaccumulation : Calculate bioconcentration factor (BCF) using quantitative structure-property relationships (QSPR) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding to CYP3A4/2D6 isoforms (GROMACS/NAMD).
  • QM/MM Calculations : Identify reactive intermediates (e.g., epoxide formation) using Gaussian.
  • In Vitro Validation : Use recombinant CYP enzymes and LC-MS to quantify metabolite formation .

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